2-(N-Iodoacetylaminoethyl)thioadenine
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Overview
Description
2-(N-Iodoacetylaminoethyl)thioadenine is a synthetic compound with the molecular formula C9H11IN6OS and a molecular weight of 378.19 g/mol . It is known for its applications in the field of antisense oligonucleotide research, where it is used to modify DNA and RNA sequences for therapeutic purposes .
Preparation Methods
The synthesis of 2-(N-Iodoacetylaminoethyl)thioadenine involves the alkylation of adenine derivatives. . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-(N-Iodoacetylaminoethyl)thioadenine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The thioethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride .
Scientific Research Applications
2-(N-Iodoacetylaminoethyl)thioadenine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(N-Iodoacetylaminoethyl)thioadenine involves its ability to alkylate nucleophilic sites on DNA or RNA. This alkylation leads to the cleavage or modification of the nucleic acid strands, thereby inhibiting gene expression or altering the function of the nucleic acids . The molecular targets include adenine and guanine bases in DNA and RNA .
Comparison with Similar Compounds
2-(N-Iodoacetylaminoethyl)thioadenine can be compared with other similar compounds, such as:
2-(N-Iodoacetylaminoethyl)thioadenosine: Similar in structure but with an adenosine base instead of adenine.
2-(N-Iodoacetylaminoethyl)thioinosine: Contains an inosine base, offering different binding properties and reactivity.
2-(N-Iodoacetylaminoethyl)thiocytidine: Features a cytidine base, used for targeting different nucleic acid sequences.
These compounds share similar synthetic routes and applications but differ in their base structures, leading to unique properties and specific uses in research and therapeutic applications .
Properties
IUPAC Name |
N-[2-[(6-amino-7H-purin-2-yl)sulfanyl]ethyl]-N-iodoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN6OS/c1-5(17)16(10)2-3-18-9-14-7(11)6-8(15-9)13-4-12-6/h4H,2-3H2,1H3,(H3,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCPVPYNXQADNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCSC1=NC(=C2C(=N1)N=CN2)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932791 |
Source
|
Record name | N-{2-[(6-Amino-3H-purin-2-yl)sulfanyl]ethyl}-N-iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146269-93-4 |
Source
|
Record name | 2-(N-Iodoacetylaminoethyl)thioadenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146269934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(6-Amino-3H-purin-2-yl)sulfanyl]ethyl}-N-iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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